

A Deep Dive into the Solubility of Isopropyl Myristate in Common Organic Solvents

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Compound of Interest		
Compound Name:	Isopropyl Myristate	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl myristate (IPM), the ester of isopropanol and myristic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its properties as an emollient, penetration enhancer, and non-greasy solvent make it a valuable component in topical formulations, including creams, lotions, and transdermal delivery systems.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal.

This technical guide provides a comprehensive overview of the solubility of **isopropyl myristate** in a range of common organic solvents. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and formulation science. The guide presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers a theoretical framework for understanding the observed solubility behavior.

Understanding Isopropyl Myristate's Solubility: A Molecular Perspective

Isopropyl myristate (C₁₇H₃₄O₂) is a non-polar molecule with a significant hydrophobic chain derived from myristic acid. The ester group introduces a degree of polarity, but the molecule's







overall character is dominated by its long alkyl chain. This structure dictates its solubility based on the principle of "like dissolves like." Consequently, IPM exhibits high solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.[3]

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). These parameters consider the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces within a molecule.[4] The HSP values for **isopropyl myristate** are:

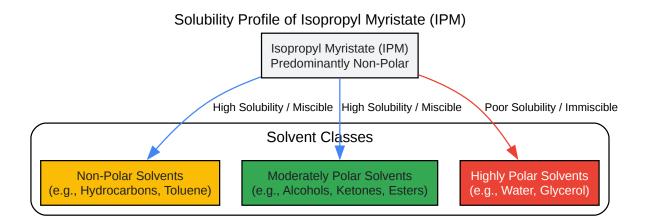
δD (Dispersion): 15.91 MPa½

• δP (Polar): 2.12 MPa¹/₂

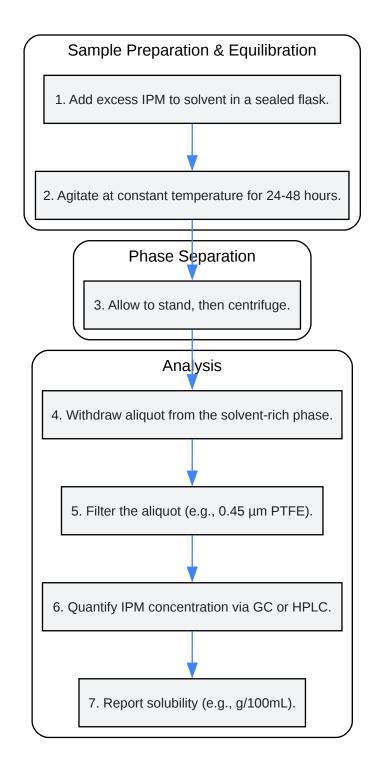
δH (Hydrogen Bonding): 2.76 MPa½

Solvents with HSP values similar to those of IPM are more likely to be good solvents for it. The relatively low polar and hydrogen bonding parameters confirm its predominantly non-polar nature.









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